4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzoic acid, characterized by the presence of an imine group (C=N) linked to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid typically involves the condensation of 4-methylbenzaldehyde with 4-aminobenzoic acid. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a nitroso compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol
- 4-((E)-[(4-Methylphenyl)imino]methyl)phenyl 2-chlorobenzoate
Uniqueness
4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an imine group with a benzoic acid moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
3939-33-1 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[(4-methylphenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C15H13NO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-10H,1H3,(H,17,18) |
InChI Key |
AEPVZLKKJZIHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.